4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid
Overview
Description
“4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid” is a compound with the molecular formula C27H26O3 . It is also known by the synonyms CD 1530, CD1530, and CD-1530 . The compound is a member of naphthalenes and benzenes .
Molecular Structure Analysis
The compound has a complex structure that includes a tricyclo[3.3.1.13,7]dec-1-yl group attached to a naphthalenyl group, which is further attached to a benzoic acid group . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 398.5 g/mol . It has a XLogP3-AA value of 7.4, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It is soluble in DCM, toluene, and THF, but insoluble in water .Scientific Research Applications
Biological Activities and Therapeutic Potential
Research has highlighted the significant biological activities of compounds structurally similar to 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid, particularly prenylated caged xanthones. These compounds, often derived from the Garcinia genus, have shown various biological activities such as anticancer, anti-HIV, antibacterial, anti-inflammatory, and neurotrophic effects. Gambogic acid, a prominent member of this group, is specifically noted for its potential as an antitumor agent, with ongoing studies focusing on its structure-activity relationship and apoptosis-induced cytotoxic mechanisms. Its analogues have shown efficacy against specific liver cancers, like cholangiocarcinoma, highlighting the potential therapeutic applications of these compounds (Anantachoke et al., 2012).
Environmental and Biochemical Implications
Compounds with structural similarities to this compound, particularly polycyclic aromatic hydrocarbons (PAHs), have been extensively studied due to their environmental persistence and potential toxicity. Microbial degradation has been identified as a primary method for the ecological recovery of PAH-contaminated sites. In-depth understanding of microbial catabolism of these compounds could inform bioremediation strategies for contaminated environments (Peng et al., 2008).
Mechanism of Action
Target of Action
The primary target of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid, also known as CD1530, is the retinoic acid receptor RARγ . This receptor is part of the nuclear receptor family of intracellular transcription factors and plays a crucial role in regulating gene expression.
Mode of Action
CD1530 acts as a potent and selective agonist of the RARγ receptor . It binds to the receptor with a Kd value of 150 nM, indicating a high affinity. The binding of CD1530 to RARγ triggers a conformational change in the receptor, allowing it to interact with specific DNA sequences known as retinoic acid response elements (RAREs). This interaction leads to the modulation of gene expression.
Pharmacokinetics
The compound is soluble in dmso at 20 mg/ml , suggesting it may have good bioavailability
Result of Action
CD1530 has been shown to have several effects at the molecular and cellular levels. For instance, it has been found to preserve human tendon stem cell characteristics and promote repair of injured skeletal muscle . Additionally, when used in combination with bexarotene, CD1530 has been shown to inhibit oral carcinogenesis .
Action Environment
Its stability could be affected by storage conditions, with the recommended storage temperature being 2-8°C .
Biochemical Analysis
Biochemical Properties
4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid is a potent and selective agonist of the retinoic acid receptor RARγ, with Kd values of 150 nM for RARγ, 1,500 nM for RARβ, and 2,750 nM for RARα . This compound interacts with retinoic acid receptors, which are nuclear hormone receptors involved in regulating gene expression. The interaction between this compound and these receptors leads to the modulation of various biochemical pathways, influencing cellular differentiation, proliferation, and apoptosis.
Cellular Effects
This compound has been shown to preserve human tendon stem cell characteristics and promote the repair of injured skeletal muscle . It also plays a role in inhibiting oral carcinogenesis when used in combination with bexarotene . The compound influences cell signaling pathways, gene expression, and cellular metabolism by activating retinoic acid receptors, leading to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to retinoic acid receptors, particularly RARγ . This binding leads to the activation of these receptors, which then regulate the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. The compound’s selective agonist activity towards RARγ makes it a valuable tool for studying the specific roles of this receptor in various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, allowing for sustained modulation of retinoic acid receptor activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates retinoic acid receptors without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. Studies have shown that the compound can preserve tendon stem cell characteristics and promote muscle repair at optimal dosages .
Metabolic Pathways
This compound is involved in metabolic pathways regulated by retinoic acid receptors. The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . Its role in these pathways contributes to its effects on cellular differentiation, proliferation, and apoptosis, making it a valuable tool for studying metabolic regulation in various biological contexts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on retinoic acid receptors The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its proper function and activity
properties
IUPAC Name |
4-[7-(1-adamantyl)-6-hydroxynaphthalen-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c28-25-12-22-6-5-21(19-1-3-20(4-2-19)26(29)30)10-23(22)11-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQGNUWOMLYNNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=CC(=CC5=C4)C6=CC=C(C=C6)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433279 | |
Record name | CD 1530 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107430-66-0 | |
Record name | CD 1530 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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